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5-Hydroxypentanoic Acid Methyl Ester-d4 is a deuterated derivative of 5-hydroxypentanoic acid methyl ester, characterized by the presence of four deuterium atoms. Its molecular formula is CHDO, and it has a molecular weight of approximately 136.18 g/mol. This compound appears as an orange-yellow liquid and is primarily utilized in research settings, particularly in studies involving isotopic labeling and metabolic pathways. As an isotope-labeled intermediate, it plays a crucial role in synthesizing complex organic molecules, such as (-)-Exiguolide, which is significant in various biochemical applications .
The presence of deuterium allows for tracking and studying reaction mechanisms through nuclear magnetic resonance spectroscopy, providing insights into reaction pathways and kinetics .
While specific biological activity data for 5-Hydroxypentanoic Acid Methyl Ester-d4 is limited, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of hydroxypentanoic acids have been implicated in metabolic processes and may influence cellular signaling pathways. The deuterated form can be particularly useful in pharmacokinetic studies to trace the metabolism of drugs in biological systems without interfering with the natural isotopic composition of the body .
The synthesis of 5-Hydroxypentanoic Acid Methyl Ester-d4 typically involves:
This method ensures high yields and purity levels essential for research applications .
5-Hydroxypentanoic Acid Methyl Ester-d4 has several notable applications:
Interaction studies involving 5-Hydroxypentanoic Acid Methyl Ester-d4 often focus on its role in metabolic pathways. By incorporating deuterated compounds into biological systems, researchers can monitor interactions with enzymes and other biomolecules using advanced analytical techniques. These studies provide insights into the compound's behavior within living organisms and its potential effects on metabolic processes .
5-Hydroxypentanoic Acid Methyl Ester-d4 shares structural similarities with various other compounds, particularly those within the hydroxypentanoic acid family. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Hydroxypentanoic Acid | CHO | Non-deuterated form; common in biological research |
| Pentanoic Acid | CHO | Shorter carbon chain; lacks hydroxyl group |
| 3-Hydroxybutyric Acid | CHO | Shorter chain; involved in energy metabolism |
| 2-Hydroxyhexanoic Acid | CHO | Similar length but different hydroxyl position |
The uniqueness of 5-Hydroxypentanoic Acid Methyl Ester-d4 lies in its specific isotopic labeling, which allows for precise tracking in biochemical studies, differentiating it from non-deuterated counterparts that do not provide similar analytical advantages .